Ranatuerin-2CHb

Antimicrobial Peptide Host Defense Peptide Sequence Divergence

Researchers requiring peptide-level validation for antimicrobial SAR studies face supply chain inconsistency. Ranatuerin-2CHb solves this by offering a defined paralog with 12 distinct substitutions relative to Ranatuerin-2CHa, enabling precise residue-function mapping. - Enables dissection of antimicrobial potency vs. hemolytic activity within the ranatuerin-2 family. - Provides a stable taxonomic marker for L. chiricahuensis population studies. - Serves as a low-IP-liability scaffold for computational peptide engineering against ESKAPE pathogens. Custom synthesis available; request a quote for milligram-scale research quantities.

Molecular Formula
Molecular Weight
Cat. No. B1576033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2CHb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2CHb: Structural Overview


Ranatuerin-2CHb is a 28‑residue antimicrobial peptide (AMP) of the ranatuerin‑2 family, originally isolated from skin secretions of the Chiricahua leopard frog (Lithobates chiricahuensis) [1]. It belongs to the frog skin active peptide superfamily, characterized by a conserved disulfide‑linked cyclic motif, and is cataloged under UniProt ID A9CBH6 [2]. Its primary structure differs from the co‑isolated peptides ranatuerin‑2CHa, ranatuerin‑2CHc, and esculentin‑2CHa at multiple positions, providing a basis for functional comparison and selection within the ranatuerin‑2 class [1].

28‑residue antimicrobial peptide from Lithobates chiricahuensis skin secretion
Conserved disulfide‑linked cyclic motif characteristic of the ranatuerin‑2 family
Sequence distinct from co‑isolated paralogs CHa and CHc, supporting use as a sequence‑specific probe in SAR studies

Why Ranatuerin-2 Class Substitution Fails


Despite sharing the ranatuerin‑2 family designation, peptides in this class exhibit substantial sequence heterogeneity that translates into distinct antimicrobial potency and target selectivity profiles [1]. Even within a single species, co‑expressed paralogs such as ranatuerin‑2CHa, ‑2CHb, and ‑2CHc show divergent amino acid sequences that can differentially affect membrane interactions and cytotoxicity [2]. Generic substitution without peptide‑level validation therefore risks selecting a molecule with unpredictably different efficacy against specific microbial targets, undermining experimental reproducibility and data comparability [3].

Sequence heterogeneity among ranatuerin‑2 peptides may produce divergent antimicrobial potency and target selectivity that do not transfer between paralogs.
Co‑expressed paralogs (CHa, CHc) exhibit distinct membrane interaction profiles that can shift cytotoxicity endpoints in cell‑based assays.
Generic substitution without peptide‑level validation may lead to non‑reproducible efficacy and limit data comparability across studies.

Quantitative Evidence for Ranatuerin-2CHb


Sequence Divergence from Paralogs CHa and CHc

Ranatuerin-2CHb possesses a unique primary structure that distinguishes it from its closest co‑isolated paralogs. Alignment with Ranatuerin‑2CHa reveals sequence identity of approximately 57%, with 12 amino acid differences across the 28‑residue chain, including substitutions in the critical hydrophobic and cationic domains [1]. A minimal amino acid motif change (e.g., the Ile‑for‑Val substitution at position 5) is known from other ranatuerin‑2 peptides to be sufficient to alter antimicrobial spectrum and potency [2]. This high degree of divergence demonstrates that CHb is not a functional duplicate of CHa or CHc.

Sequence identity vs. CHa
Head-to-head
~57% identity; 12 amino acid substitutions including Ile5→Val5 and Ser‑motif vs. Gln‑motif
Supports sequence‑specific SAR and probe development context.
Determined by Edman degradation and MS from norepinephrine‑stimulated skin secretions.
Antimicrobial Peptide Host Defense Peptide Sequence Divergence

Potency Spectrum Against Gram-Negative Pathogens

Current peer‑reviewed literature does not report individual MIC values for Ranatuerin‑2CHb against standard bacterial strains. However, class‑level analysis of the ranatuerin‑2 family reveals a broad and divergent potency range. Across structurally related ranatuerin‑2 peptides, MIC values against Escherichia coli vary dramatically from as low as 2 µM (Ranatuerin‑2Cb) to >150 µM (Ranatuerin‑2DN1), and from 2 µM (Ranatuerin‑2B) to >200 µM (Ranatuerin‑2ARa) for Staphylococcus aureus [1]. This extreme functional divergence, driven by primary sequence differences, indicates that Ranatuerin‑2CHb’s potency against any given organism cannot be inferred from other family members and must be experimentally determined.

Gram‑negative potency spectrum
Class-level
No individual MIC available for CHb. Ranatuerin‑2 family MIC range vs. E. coli: 2 µM to >150 µM; vs. S. aureus: 2 µM to >200 µM.
Potency cannot be inferred from class data; requires peptide‑specific validation.
Inter‑peptide potency differences exceed 75‑fold; direct substitution is not supported.
Minimum Inhibitory Concentration Escherichia coli Class-Level Comparison

Limited Data Availability as a Discovery Scaffold

Unlike the heavily studied Ranatuerin‑2CHa, for which MIC data against five common microorganisms are publicly available [1], peer‑reviewed MIC values for Ranatuerin‑2CHb remain unreported. This scarcity of data directly contravenes any application – such as drug development or routine antimicrobial screening – where validated potency parameters are essential. However, for users pursuing de novo peptide engineering, mechanistic studies, or comparative structure‑activity analyses, CHb’s unique sequence offers a clearly defined, unencumbered structural scaffold free from confounding prior‑art assumptions.

Public activity data availability
Data to verify
CHb: no standardized MIC values reported. CHa: 5 MIC values available (vendor datasheet).
Supports use as a de novo scaffold with no prior‑art activity assumptions.
Procurement should be explicitly justified by need for a novel structural template.
Peptide Engineering Structural Biology Novel Antimicrobials

Hemolytic Activity and Safety Margin

A critical parameter for therapeutic or in vivo applications is the hemolytic activity against human erythrocytes. While no hemolysis data specific to Ranatuerin‑2CHb are available, the co‑isolated peptide Ranatuerin‑2CHa exhibits a low hemolytic LC50 of 135 µM [1], and the related esculentin‑2CHa displays moderate hemolysis (LC50 = 150 µM) [2]. These quantitative benchmarks, together with the general trend that ranatuerin‑2 peptides are less hemolytic than many other amphibian AMP classes, suggest that Ranatuerin‑2CHb possesses a similarly favorable safety margin, placing it among the less cytotoxic options for applications where membrane selectivity is paramount.

Hemolytic potential context
Class-level
CHb: not directly measured. CHa LC50 = 135 µM; Esculentin‑2CHa LC50 = 150 µM (human erythrocyte assay).
Extrapolated low hemolytic potential supports safety‑related endpoint monitoring in cell‑based studies.
Based on co‑isolated paralog data; direct measurement advised for in vivo models.
Hemolysis Therapeutic Index Eukaryotic Cytotoxicity

Application Scenarios for Ranatuerin-2CHb


Structure-Activity Relationship Studies

The unique amino acid sequence of Ranatuerin‑2CHb, with 12 substitutions relative to the better‑characterized Ranatuerin‑2CHa, makes it an essential tool for dissecting the role of specific residues in antimicrobial potency, hemolytic activity, and bacterial membrane selectivity. [1] Comparative SAR panels that include CHb alongside CHa and CHc enable identification of pharmacophoric hot spots that cannot be resolved using a single peptide. This is particularly relevant for academic labs and biotech companies developing resistance‑proof antibiotics based on amphipathic peptide templates.

Taxonomic and Phylogenetic Biomarker

Ranatuerin‑2 peptides serve as molecular markers for establishing phylogenetic relationships among ranid frogs. The invariant expression of Ranatuerin‑2CHb across southern and northern populations of L. chiricahuensis provides a stable taxonomic signal, distinguishing it from population‑restricted peptides such as palustrin‑2CHa. [1] Researchers in evolutionary biology and conservation genomics can exploit this peptide's sequence stability to trace species divergence and to verify field sample identification, offering a procurement rationale that extends beyond antimicrobial research alone.

Peptide Engineering and De Novo Design

For laboratories focused on peptide engineering, Ranatuerin‑2CHb represents a low‑liability scaffold precisely because high‑confidence MIC values are absent. [2] Starting from CHb avoids intellectual property entanglements or confounding literature assumptions tied to more extensively profiled analogs. Computational design workflows (e.g., molecular dynamics‑guided mutagenesis) can use CHb's solved or predicted structure as a clean template for introducing rational substitutions aimed at improving potency against multidrug‑resistant ESKAPE pathogens.

Antifungal and Anti-Biofilm Screening

Class‑level evidence indicates that certain ranatuerin‑2 peptides, such as Ranatuerin‑2Pb (MIC = 8 µM against C. albicans), are effective against fungal pathogens. [3] Although direct MIC data for Ranatuerin‑2CHb against Candida spp. are lacking, the peptide's distinct hydrophobic face composition (Ile‑rich substitutions) suggests a potentially unique interaction with fungal membrane ergosterol. Procuring CHb for exploratory antifungal or anti‑biofilm screens is justified when screening libraries that sample maximal sequence diversity within a conserved structural family.

Application
Selection Property
Validation Focus
Structure‑activity relationship studies
Sequence divergence from CHa/CHc (12 residue differences)
Pharmacophoric residue mapping and selectivity determinants
Phylogenetic marker research
Invariant expression across L. chiricahuensis populations
Species identification and divergence tracing in ranid frogs
De novo peptide engineering
Clean structural template without confounding prior‑art activity data
Rational substitution design against MDR pathogen panels
Antifungal / anti‑biofilm screening
Ile‑rich hydrophobic face composition (distinct from CHa)
Ergosterol‑interaction hypothesis and biofilm disruption assays
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